molecular formula C9H10ClN3 B12822571 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine

5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B12822571
M. Wt: 195.65 g/mol
InChI Key: VYQXDGANVQYSEE-UHFFFAOYSA-N
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Description

5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-1,2-phenylenediamine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The imidazole ring can be oxidized or reduced, leading to different derivatives with altered biological activities.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various 5-substituted derivatives, while oxidation and reduction can lead to different imidazole derivatives.

Scientific Research Applications

5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzo[d]imidazole: A parent compound with similar structural features but lacking the chlorine and dimethyl groups.

    2-Amino-1H-benzo[d]imidazole: Similar structure but with an amino group at the 2-position.

    5-Chloro-1H-benzo[d]imidazole: Similar structure but without the N,1-dimethyl groups.

Uniqueness

5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of both the chlorine atom and the N,1-dimethyl groups. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other imidazole derivatives.

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

5-chloro-N,1-dimethylbenzimidazol-2-amine

InChI

InChI=1S/C9H10ClN3/c1-11-9-12-7-5-6(10)3-4-8(7)13(9)2/h3-5H,1-2H3,(H,11,12)

InChI Key

VYQXDGANVQYSEE-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(N1C)C=CC(=C2)Cl

Origin of Product

United States

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